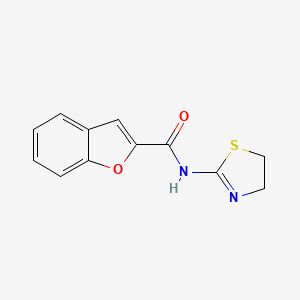

N-(4,5-dihydrothiazol-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-11(14-12-13-5-6-17-12)10-7-8-3-1-2-4-9(8)16-10/h1-4,7H,5-6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOYVXMECOJVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydrothiazol-2-yl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones or aldehydes in the presence of acidic catalysts.

Coupling of Thiazole and Benzofuran Rings: The final step involves coupling the thiazole and benzofuran rings through an amide bond formation. This can be achieved by reacting the thiazole derivative with benzofuran-2-carboxylic acid or its derivatives in the presence of coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydrothiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the thiazole or benzofuran rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted thiazole or benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure present in N-(4,5-dihydrothiazol-2-yl)benzofuran-2-carboxamide is recognized for its significant antimicrobial properties . Various derivatives of thiazole have been synthesized and evaluated for their efficacy against a range of microbial strains.

Case Studies and Findings

- Yurttas et al. synthesized a series of thiazole derivatives, including those similar to this compound. They reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol and ketoconazole .

- Arora et al. evaluated 2,4-disubstituted thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Their findings indicated that certain compounds demonstrated significant antimicrobial activity, particularly against Bacillus subtilis, with MIC values indicating potency .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1b | E. faecalis | 100 |

| 2c | B. subtilis | 4.51 |

| 5b | C. albicans | 3.92 |

Anticancer Properties

This compound has also been investigated for its anticancer potential . The compound's structural features allow it to interact with various biological targets associated with cancer cell proliferation.

Research Insights

- A study by Moi et al. highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines, with IC50 values ranging from 15 µM to 73 µM for various synthesized compounds . This suggests that modifications to the thiazole structure can enhance its anticancer activity.

- Gençer et al. reported on new derivatives that exhibited both antimicrobial and anti-inflammatory activities, indicating a multitarget approach that could be beneficial in treating cancers where inflammation plays a role .

Mechanistic Studies

The mechanism of action for this compound involves several pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes relevant to cancer progression and microbial resistance mechanisms.

- Structure–Activity Relationship (SAR) : Research indicates that modifications to the benzofuran and thiazole moieties significantly affect the biological activity of the compounds .

Mechanism of Action

The mechanism of action of N-(4,5-dihydrothiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The benzofuran ring can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways depend on the specific biological activity being studied, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1. Comparison of Key Structural Features

Table 2. Hypothetical Bioactivity Comparison*

| Compound Class | Expected Bioactivity | Potential Advantages |

|---|---|---|

| Target Compound | Antiviral, kinase inhibition | Enhanced stability from dihydrothiazole |

| Benzofuran-thioamides [4–6] | Antimicrobial, anti-inflammatory | High reactivity (thioamide) |

| Benzothiazole-furans [5,8] | Antimicrobial, anticancer | Substituent-tunable activity (e.g., NO₂, Cl) |

*Based on structural analogs in –2.

Biological Activity

N-(4,5-Dihydrothiazol-2-yl)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzofuran moiety, which is known for contributing to various biological activities. The thiazole ring is significant in medicinal chemistry due to its ability to interact with biological targets effectively.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results demonstrated that compounds bearing electron-donating groups at specific positions on the phenyl ring enhanced their activity:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |

| This compound | Various | TBD |

Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole and phenyl rings significantly influences the cytotoxicity of these compounds. For example, methyl substitutions on the phenyl ring have been correlated with increased activity against certain cancer cell lines .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown promising antimicrobial properties.

Evaluation of Antimicrobial Efficacy

The compound was tested against a range of bacteria and fungi using standard methods:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 12.50 µg/mL |

| Candida albicans | 3.92 mM |

The results indicate that the compound exhibits effective antibacterial and antifungal activities, although further optimization may be necessary to enhance potency compared to established antibiotics .

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects.

Research suggests that this compound may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models:

- Inhibition of TNF-alpha : Studies demonstrated a decrease in TNF-alpha levels upon treatment with thiazole derivatives.

- Reduction in ROS Production : The compound effectively reduced reactive oxygen species (ROS), contributing to its anti-inflammatory potential.

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran-dihydrothiazole hybrid scaffold in N-(4,5-dihydrothiazol-2-yl)benzofuran-2-carboxamide?

A cascade [3,3]-sigmatropic rearrangement/aromatization approach has been employed for benzofuran derivatives, enabling efficient construction of the benzofuran core. For the dihydrothiazole moiety, intramolecular cyclization using brominated intermediates (e.g., bromomethyl derivatives) under basic conditions (e.g., NaH/THF) is a common strategy. Optimization of reaction parameters (temperature, solvent, base) can improve yields, as seen in analogous dihydrothiazole syntheses with 65–77% yields .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

Use a combination of:

- 1H/13C NMR : Analyze chemical shifts for the benzofuran aromatic protons (δ 6.8–7.8 ppm) and dihydrothiazole protons (δ 3.2–4.5 ppm for CH2 and CH groups).

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ peaks).

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/OH bonds (if present).

- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What are the key physicochemical properties of This compound relevant to its stability in experimental conditions?

- Melting point : Analogous dihydrothiazole-carboxamides exhibit melting points between 117–249°C, influenced by substituents.

- Solubility : Typically low in water but soluble in DMSO or THF.

- Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for dihydrothiazole derivatives?

- Dynamic NMR : Investigate conformational equilibria in dihydrothiazole rings, which may cause splitting due to restricted rotation.

- X-ray crystallography : Resolve ambiguities by determining crystal structures, as seen in related benzofuran salts .

- Computational modeling : Compare experimental and DFT-calculated chemical shifts to identify tautomeric or stereochemical anomalies .

Q. What methodologies are suitable for evaluating the bioactivity of This compound in protein–protein interaction (PPI) inhibition?

- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., AF9/ENL).

- Cellular assays : Use luciferase reporters to assess inhibition of oncogenic pathways.

- SAR studies : Modify substituents on the benzofuran or dihydrothiazole to optimize potency, as demonstrated in analogous PPI inhibitors .

Q. How can the environmental impact of This compound be mitigated during large-scale synthesis?

- Green chemistry : Replace toxic solvents (e.g., THF) with aqueous K2CO3 under ultrasound irradiation, achieving >60% yields in similar reactions .

- Waste management : Treat halogenated byproducts (e.g., brominated intermediates) via ion-exchange resins to comply with H400/H410 hazard codes .

Q. What advanced techniques can elucidate the electronic effects of substituents on the benzofuran core in modulating biological activity?

- Hammett analysis : Correlate substituent σ values with IC50 data to quantify electronic contributions.

- Molecular docking : Map interactions between substituents (e.g., electron-withdrawing groups) and binding pockets, as shown in benzofuran-based inhibitors .

Methodological Notes

- Synthetic Optimization : For low-yield steps (e.g., <10% in some dihydrothiazole syntheses), explore microwave-assisted reactions or catalyst screening (e.g., Pd/C for Suzuki couplings) .

- Analytical Cross-Validation : Combine LC-MS with NMR to detect trace impurities (<0.1%) that may skew bioassay results .

- Toxicity Screening : Prioritize compounds with H371/H372 hazard codes for early-stage in vitro toxicity profiling (e.g., hepatocyte viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.